N-Ethyltridecan-1-amine

Übersicht

Beschreibung

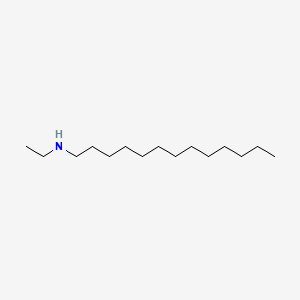

N-Ethyltridecan-1-amine is an organic compound belonging to the class of amines. It is characterized by a long aliphatic chain with an ethyl group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethyltridecan-1-amine can be synthesized through several methods. One common approach involves the alkylation of tridecan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

-

Alkylation Reaction: : Tridecan-1-amine is reacted with ethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or toluene at elevated temperatures.

C13H29NH2+C2H5Br→C13H29NHC2H5

Biologische Aktivität

N-Ethyltridecan-1-amine, a member of the aliphatic amine family, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by a long hydrophobic carbon chain, which influences its interaction with biological membranes. The presence of the amine group contributes to its reactivity and potential as a ligand in various biological systems.

Synthesis

The synthesis of this compound typically involves the alkylation of primary amines or can be derived from more complex organic reactions involving amine derivatives. The synthetic pathway often aims to optimize yield and purity while ensuring the compound's stability for further biological testing.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that long-chain amines can disrupt microbial membranes, leading to cell lysis. The effectiveness of such compounds often correlates with their hydrophobicity and the length of their carbon chain .

Cytotoxicity and Cell Proliferation

In vitro studies have shown that this compound may influence cell proliferation rates. For example, similar compounds have been tested against various cancer cell lines, revealing cytotoxic effects that could be attributed to their ability to penetrate cell membranes and interfere with cellular processes .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal explored the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .

Table 1: Biological Activity Overview

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-Ethyltridecan-1-amine plays a significant role in the synthesis of complex organic molecules. Its long carbon chain provides unique properties that can be exploited in various reactions:

- Hydroamination Reactions : Recent studies have demonstrated that this compound can be synthesized via copper-catalyzed hydroamination of unactivated internal olefins. This method allows for the creation of highly enantioenriched α-branched amines, which are valuable in pharmaceutical research due to their potential biological activities .

| Reaction Type | Conditions | Yield | Notes |

|---|---|---|---|

| Hydroamination | Copper-catalyzed | ≥ 96% | Effective for unactivated internal olefins |

| Late-stage modification | Electrophilic amines | High enantiomeric excess | Applicable to pharmaceutical scaffolds |

Pharmaceutical Applications

The compound has potential applications in drug development and medicinal chemistry. Its ability to form complex molecular structures makes it a candidate for:

- Drug Modification : this compound can be used to modify existing pharmaceuticals, enhancing their efficacy or altering their pharmacokinetic properties. For instance, it has been successfully applied to modify drugs like paroxetine, demonstrating its versatility as a building block in drug synthesis .

Material Science

In materials science, this compound is being explored for its properties in creating functional materials:

- Surfactants and Emulsifiers : Due to its amphiphilic nature, this compound can serve as a surfactant in various formulations. Its long hydrophobic chain allows it to stabilize emulsions, making it useful in cosmetic and pharmaceutical formulations.

Case Study 1: Hydroamination of Internal Olefins

A study demonstrated the effectiveness of this compound in hydroamination reactions, leading to the formation of chiral amines with high enantiomeric purity. The reaction conditions were optimized for various substrates, showcasing the compound's utility in synthesizing complex amines from simple olefins .

Case Study 2: Modification of Pharmaceutical Scaffolds

In another investigation, this compound was used to modify the structure of cinacalcet, a drug used for treating secondary hyperparathyroidism. The modification resulted in enhanced biological activity and provided insights into structure-activity relationships within medicinal chemistry .

Eigenschaften

IUPAC Name |

N-ethyltridecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33N/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-4-2/h16H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHKGHJIWRUDBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600051 | |

| Record name | N-Ethyltridecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59570-06-8 | |

| Record name | N-Ethyltridecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.